The table below summarizes the core characteristics of Zileuton-13C2,15N and its parent compound for comparison.
| Property | This compound | Zileuton (Unlabeled) |
|---|---|---|
| Molecular Formula | C913C2H8N15NO2S [1] | C11H12N2O2S [2] [3] |
| Molar Mass | 235.24 g/mol [1] | 236.29 g·mol−1 [2] [3] |
| CAS Number | Information missing in search results | 111406-87-2 [2] [3] |
| Chemical Name | Information missing in search results | (±)-1-(1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea [3] |
| Primary Application | Internal standard for LC-MS/MS; tracer for drug metabolism and pharmacokinetic (DMPK) studies [1] [4] | Prophylaxis and chronic treatment of asthma [3] |
Stable isotope-labeled compounds like this compound are crucial tools in drug development. They are used as internal standards in mass spectrometry-based assays to ensure accurate quantification by accounting for variations in sample processing and instrument analysis [4]. Furthermore, they serve as non-radioactive tracers to study the absorption, distribution, metabolism, and excretion (ADME) of the parent drug [1].
This compound is not a prodrug but a tracer. The isotopic labeling does not significantly alter the core biological activity of the molecule, so it shares the primary pharmacological profile of unlabeled Zileuton [1].
The following diagram illustrates the core signaling pathway that Zileuton inhibits.
Pathway of Leukotriene Biosynthesis and Inhibition by Zileuton.
Research using unlabeled Zileuton in animal models provides context for the therapeutic effects that studies with the labeled analog aim to investigate.
While the search results do not provide step-by-step laboratory protocols, they describe key methodological approaches and critical handling information.
The primary use of this compound is in quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A generalized workflow is as follows:
Zileuton-13C2,15N is a stable isotope-labeled form of the drug Zileuton, where two carbon atoms are replaced with ¹³C and one nitrogen atom is replaced with ¹⁵N [1]. This labeling does not alter the biological activity but makes the molecule a powerful tool for quantitative tracing and detailed structural analysis.
The table below outlines its core characteristics and research uses:
| Aspect | Description |
|---|---|
| Chemical Formula | C₉¹³C₂H₈N¹⁵NO₂S [1] |
| Molar Mass | 235.24 g/mol [1] |
| Bioactivity | Potent and selective inhibitor of 5-lipoxygenase; same as unlabeled Zileuton [1]. |
| Primary Research Use | Used as an internal standard in Mass Spectrometry for precise quantification in pharmacokinetic and metabolism studies [1]. |
| In Vivo Research | The labeled form enables tracking of the drug's distribution and metabolic fate [2] [1]. |
While a specific protocol for this compound synthesis is not detailed, the established principles of isotopic labeling for analysis are well-understood.
1. Purpose of Labeling Stable isotope labeling with ¹³C and ¹⁵N is a established methodology to track molecules in complex biological systems without the safety concerns of radioactive isotopes [2]. In mass spectrometry, a labeled compound like this compound has a distinct mass shift, allowing it to be differentiated from the natural compound. This is crucial for accurate quantification in complex biological samples like plasma or urine [2] [1].
2. General Labeling Workflow The production of labeled biomolecules typically follows a standard pathway, from choosing the labeled precursors to their incorporation and final analysis. The diagram below visualizes this general workflow.
General workflow for producing isotope-labeled molecules.
3. Key Methodological Considerations
A study on the antibiotic Gramicidin S demonstrates a cost-effective labeling strategy that could be conceptually adapted [4]:
The key difference between Zileuton-13C2,15N and the unlabeled compound is the substitution of two carbon-12 atoms with carbon-13 (13C) and one nitrogen-14 atom with nitrogen-15 (15N) [1]. This results in a distinct molecular formula and molar mass.
| Property | This compound | Unlabeled Zileuton |
|---|---|---|
| Molecular Formula | C9¹³C2H8N¹⁵NO2S [1] |
C11H12N2O2S [2] [3] [4] |
| Molar Mass | 235.24 g/mol [1] | 236.29 g/mol [2] [3] [4] |
| CAS Number | Information absent | 111406-87-2 [2] [3] [4] |
This compound serves as an internal standard in Mass Spectrometry (MS)-based assays, improving the accuracy and reliability of quantitative measurements [1].
Stable isotope-labeled Zileuton is used to investigate the drug's metabolic profile. The compound is metabolized in the liver primarily by the cytochrome P450 enzymes CYP1A2, CYP2C9, and CYP3A4 [2].
In vitro workflow for Zileuton metabolism studies using stable isotope-labeled internal standard.
Researchers administer Zileuton to animal models and use this compound as an internal standard to accurately measure the drug concentration in plasma or tissues over time [1] [5].
In vivo pharmacokinetic study workflow using this compound as an internal standard for accurate quantification.
The table below summarizes the key chemical and pharmacological data for non-labelled Zileuton, which forms the essential foundation for any synthetic work [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | N-[1-(1-benzothien-2-yl)ethyl]-N-hydroxyurea [2] |
| Chemical Formula | C11H12N2O2S [2] |
| Molecular Weight | 236.29 g·mol⁻¹ [2] |
| CAS Number | 111406-87-2 [2] [3] |
| SMILES | CC(N(O)C(N)=O)c1cc2ccccc2s1 [1] |
| Mechanism of Action | Oral inhibitor of 5-lipoxygenase, inhibiting leukotriene (LTB4, LTC4, LTD4, LTE4) formation [2] [4] |
| Pharmacokinetics | Primarily metabolized by CYP1A2, CYP2C9, CYP3A4; ~93% plasma protein bound; half-life ~2.5 hours [2] [4] |
Without a direct published method, designing a synthesis for Zileuton-13C2 15N would involve adapting known synthetic routes for unlabelled Zileuton by introducing the stable isotopes at specific steps. The general strategy can be visualized in the workflow below.
Proposed workflow for developing a synthesis of Zileuton-13C2 15N
The two main strategic approaches inferred from general synthesis and labelling principles are [5] [6]:
Given that the specific information is not publicly available, here are practical steps you can take:
Zileuton-¹³C₂,¹⁵N is a stable isotope-labeled analog of the potent 5-lipoxygenase inhibitor Zileuton, incorporating two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom at specific molecular positions. This labeled compound serves as an essential internal standard in quantitative bioanalysis, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications in drug development and metabolic studies. The incorporation of heavy stable isotopes creates a distinct mass difference from the native compound while maintaining nearly identical chemical and physical properties, making it ideal for accurate quantification and tracer studies in complex biological matrices.
The primary application of Zileuton-¹³C₂,¹⁵N lies in its use as a critical tool in modern drug development pipelines, where precise measurement of drug concentrations and metabolites is paramount. As regulatory requirements for drug safety and efficacy become increasingly stringent, the demand for highly characterized isotope-labeled standards with verified isotopic purity has grown significantly. This technical guide provides comprehensive information on the specifications, analytical methodologies, and applications of Zileuton-¹³C₂,¹⁵N to support researchers in implementing this standard effectively in their workflows.
Table 1: Fundamental Properties of Zileuton-¹³C₂,¹⁵N
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Formula | C₉¹³C₂H₈N¹⁵NO₂S | High-Resolution Mass Spectrometry |
| Molecular Weight | 235.24 g/mol | Calculated |
| Isotopic Purity | ≥95% (Atom%) | LC-MS/NMR |
| Chemical Purity | ≥95% | HPLC-UV |
| Storage Conditions | Room temperature | - |
| Stability | Stable under recommended conditions | Certificate of Analysis |
Zileuton-¹³C₂,¹⁵N exhibits identical chemical structure and physicochemical properties to unlabeled Zileuton, with the exception of mass-dependent properties. The compound is typically supplied as a solid powder and should be stored according to the manufacturer's recommendations, generally at room temperature under dry conditions. The isotopic incorporation ensures minimal biochemical discrimination when used in biological systems, maintaining relevance to the native compound's behavior.
Table 2: Isotopic Enrichment Specifications
| Parameter | Specification | Significance |
|---|---|---|
| ¹³C Enrichment | ≥95 atom% per labeled position | Ensures minimal interference from unlabeled species |
| ¹⁵N Enrichment | ≥95 atom% per labeled position | Provides distinct mass shift for MS detection |
| Positional Integrity | Specific molecular positions | Maintains consistent fragmentation in MS/MS |
| Isotopic Homogeneity | Uniform distribution | Ensures consistent performance across applications |
The verified isotopic enrichment at ≥95 atom% for each labeled position is critical for experimental integrity, particularly in sensitive mass spectrometry applications where interference from lower mass ions can compromise detection limits. This high level of enrichment is achieved through sophisticated synthetic chemistry approaches using enriched precursor molecules, with rigorous QC verification during and after synthesis.
Sample Preparation: Prepare a stock solution of Zileuton-¹³C₂,¹⁵N at approximately 1 mg/mL in methanol or acetonitrile. Further dilute to working concentrations of 10-100 ng/mL using a methanol-water mixture (50:50, v/v) compatible with the LC-MS system. Include appropriate system suitability standards and quality controls.
LC-MS Conditions:
Data Analysis for Isotopic Purity:
NMR represents a complementary technique for confirming both the chemical structure and isotopic incorporation of Zileuton-¹³C₂,¹⁵N. ¹³C NMR spectroscopy directly detects the enriched carbon atoms, while ¹H NMR can verify structural integrity and assess sample purity.
Sample Preparation: Dissolve 1-5 mg of Zileuton-¹³C₂,¹⁵N in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). Use high-quality NMR tubes to ensure optimal spectral resolution.
NMR Acquisition Parameters:
Data Interpretation: The ¹³C NMR spectrum should show enhanced signals for the specifically labeled carbon atoms compared to natural abundance signals, providing direct evidence of successful isotopic incorporation. The absence of extraneous peaks in both ¹H and ¹³C spectra confirms chemical and isotopic purity.
Establishing rigorous acceptance criteria is essential for ensuring the reliable performance of Zileuton-¹³C₂,¹⁵N in analytical applications. The following criteria should be applied:
Table 3: Quality Control Specifications for Isotopic Purity
| QC Parameter | Acceptance Criteria | Corrective Action if Out of Spec |
|---|---|---|
| Isotopic Enrichment | ≥95% for each labeled position | Re-purification or reject batch |
| Chemical Purity | ≥95% by HPLC-UV | Re-crystallization or column purification |
| Mass Accuracy | ±5 ppm of theoretical mass | Re-calibrate mass spectrometer |
| Chromatographic Purity | Single peak by HPLC (>95%) | Further purification |
| Solution Stability | ≤5% degradation after 24h at room temperature | Fresh preparation required |
Regular verification of isotopic integrity should be incorporated into laboratory quality systems, particularly when the compound is used for regulated studies. Documentation should include certificate of analysis, storage conditions, and preparation records to ensure traceability.
Zileuton-¹³C₂,¹⁵N serves as an ideal internal standard for quantifying native Zileuton in biological matrices, compensating for extraction efficiency variations, matrix effects, and instrument performance fluctuations.
Sample Preparation Protocol:
LC-MS/MS Conditions for Quantification:
This methodology delivers enhanced accuracy and precision compared to external standardization, with typical accuracy of 85-115% and precision of <15% relative standard deviation, meeting regulatory requirements for bioanalytical method validation.
The unique mass signature of Zileuton-¹³C₂,¹⁵N enables its application in advanced metabolic studies, including:
Experimental Design for Metabolic Studies:
Zileuton exerts its pharmacological effects through potent and selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. This mechanism underlies its FDA-approved indication for the prophylaxis and chronic treatment of asthma in patients 12 years and older, as well as various off-label applications.
Molecular Interactions:
The following diagram illustrates the arachidonic acid metabolism pathway and Zileuton's specific site of action:
Arachidonic Acid Metabolism Pathway: Zileuton specifically inhibits 5-LOX, blocking leukotriene production.
Recent research has identified a novel class of inflammatory mediators termed pseudo-leukotrienes (øLTs) that are generated through free radical-induced oxidative cleavage of arachidonyl phospholipids rather than enzymatic transformation. These compounds, including øLTC, øLTD, and øLTE, structurally and functionally resemble cysteinyl leukotrienes but are generated independently of 5-lipoxygenase activity [1].
This distinction has important implications for drug development and analytical strategies:
The following diagram illustrates the parallel pathways for leukotriene and pseudo-leukotriene biosynthesis:
Dual Pathways for Inflammatory Mediator Production: The 5-LOX independent pathway generates pseudo-leukotrienes unaffected by Zileuton.
Zileuton carries a black box warning for hepatotoxicity, necessitating careful monitoring of liver enzymes during therapeutic use [2]. This safety consideration extends to research applications:
Zileuton exhibits several clinically significant interactions due to its metabolism primarily through cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4) and potential to inhibit these enzymes:
Table 4: Significant Drug Interactions with Zileuton
| Interacting Drug | Interaction Effect | Clinical Management |
|---|---|---|
| Theophylline | Increased theophylline concentrations | Monitor serum levels and reduce dose as needed |
| Warfarin | Increased prothrombin time | Monitor INR closely and adjust warfarin dose |
| Propranolol | Increased beta-blocker effects | Monitor for bradycardia and hypotension |
| Tizanidine | Markedly increased tizanidine levels | Avoid concomitant administration |
These interactions highlight the importance of considering concomitant medications in both clinical use and research settings involving Zileuton or its isotope-labeled analog.
Zileuton-¹³C₂,¹⁵N represents a critical analytical tool for advanced pharmaceutical research, particularly in quantitative bioanalysis and metabolic studies. The verified high isotopic purity (≥95 atom% for each labeled position) ensures reliable performance in mass spectrometry-based applications, while maintaining identical chemical properties to the native drug substance.
Implementation of the analytical methodologies described in this guide will enable researchers to:
1. Introduction and Objective Zileuton is an orally active inhibitor of 5-lipoxygenase, used for the chronic treatment of asthma. [1] Its pharmacokinetics (PK) have been characterized in healthy volunteers following single and multiple oral doses. The primary objective of this protocol is to outline a detailed study design for a pharmacokinetic study. While historical data is for the unlabeled drug, this protocol serves as a direct model for investigating the Zileuton-13C2 15N isotopologue, which would be expected to share identical pharmacological and pharmacokinetic properties, with the exception of molecular mass.
2. Pharmacokinetic Parameters of Zileuton The following table summarizes the key pharmacokinetic parameters of zileuton (600 mg immediate-release) derived from clinical studies in healthy volunteers. [2] [3]
Table 1: Key Pharmacokinetic Parameters of Zileuton (600 mg)
| Parameter | Single Dose (Mean ± SD) | Multiple Dose (q6h) Regimen (Mean ± SD) |
|---|---|---|
| C~max~ (mg/L) | - | 4.37 ± 1.02 |
| T~max~ (h) | - | 1.5 ± 0.9 |
| AUC (mg·h/L) | - | - |
| t~1/2~ (h) | ~2.5 [1] | - |
| Apparent Clearance (CL/F; L/h) | - | 34.7 ± 9.7 |
| Apparent Volume of Distribution (V~d~/F; L) | - | 115 ± 29 |
| Protein Binding (%) | 93 [1] | 93 |
| Bioavailability | Not established [1] | Not established |
Table 2: Key Metabolic and Elimination Parameters
| Parameter | Description |
|---|---|
| Primary Metabolizing Enzymes | CYP1A2, CYP2C9, CYP3A4 [1] |
| Key Metabolites | N-dehydroxyzileuton (inactive); Zileuton glucuronide [4] [1] |
| Route of Elimination | Primarily renal (approx. 95%) as metabolites; fecal (approx. 2%) [1] |
3. Experimental Protocol: Single and Multiple Dose Pharmacokinetic Study This protocol is adapted from a clinical study investigating the pharmacokinetics and pharmacodynamics of zileuton after oral administration. [3]
3.1. Study Design
3.2. Blood Sample Collection
3.3. Bioanalytical Method
3.4. Pharmacodynamic Assessment (Optional)
4. Drug Interaction Considerations Zileuton is a weak inhibitor of CYP1A2 and can increase the plasma concentrations of co-administered drugs. Key interactions to be aware of in study design include:
The following diagrams, created with Graphviz, illustrate the metabolic pathway of zileuton and the workflow for the pharmacokinetic study.
The following information consolidates and compares two well-validated LC-MS/MS methods for quantifying zileuton, which can be directly adapted for the Zileuton-13C2,15N isotopologue by adjusting the mass transitions [1] [2].
Both methods use reverse-phase chromatography and mass spectrometry in positive ion mode but differ in their sample preparation and specific conditions.
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Protein Precipitation (PPT) |
|---|---|---|
| Internal Standard | Zileuton-D4 [1] | Zileuton-D4 [2] |
| Sample Prep | LLE with Methyl tert-butyl ether (MTBE) [1] | PPT with acidified acetonitrile [2] |
| Plasma Volume | 0.2 mL [1] | Not specified |
| Analytical Column | Discovery C18 (100 × 4.6 mm, 5 μm) [1] | Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 μm) [2] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 7.5) : Methanol (10:90, v/v) [1] | 0.1% Formic Acid : Acetonitrile (50:50, v/v) [2] |
| Flow Rate | 1.0 mL/min [1] | 0.4 mL/min [2] |
| Run Time | 2.0 min [1] | 2.1 min [2] |
| MRM Transitions| Zileuton: 237.3 → 161.2 Zileuton-D4: 241.2 → 161.1 [1] | Zileuton: 237.0 → 161.0 Zileuton-D4: 241.0 → 165.0 [2] | | Linearity Range | 50.5 – 10,012.7 ng/mL [1] | 20.0 – 8,000.0 ng/mL [2] |
Here are the step-by-step procedures for each sample preparation method.
Protocol 1: Liquid-Liquid Extraction (LLE) Method This method is known for producing cleaner samples, which can reduce matrix effects [1].
Protocol 2: Protein Precipitation (PPT) Method This method is faster and simpler but may lead to more matrix effects [2].
The following diagram summarizes the logical workflow for method development and application, integrating the two sample preparation options.
To apply these protocols for This compound, the key modification is in the mass spectrometry detection.
Zileuton is an orally active inhibitor of 5-lipoxygenase, prescribed for the prophylaxis and chronic treatment of asthma in adults and children 12 years and older [1] [2]. It works by inhibiting the formation of leukotrienes (LTB4, LTC4, LTD4, LTE4), which are substances that cause inflammation, edema, and bronchoconstriction in the airways of asthmatic patients [3].
Bioanalytical method validation for the quantification of Zileuton in human plasma is crucial for supporting bioequivalence and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as Zileuton-13C2 15N, is the gold standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This IS corrects for variability in sample preparation and ionization efficiency, leading to superior accuracy and precision [4] [5].
The table below summarizes the key validation parameters for two reported LC-MS/MS methods for Zileuton, which can be used as benchmarks for a method using Zileuton-13C2 15N.
| Parameter | Method 1: LLE with Zileuton-D4 [4] | Method 2: PPT with Zileuton-D4 [6] |
|---|---|---|
| Linear Range | 50.5 – 10,012.7 ng/mL | 20.0 – 8,000.0 ng/mL |
| Sample Volume | 200 µL | - |
| Extraction Method | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) | Protein Precipitation (PPT) with Acidified Acetonitrile |
| Chromatography Column | Discovery C18 (100 × 4.6 mm, 5 µm) | Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | 10:90, 1mM Ammonium Acetate (pH 7.5):Methanol | 50:50, 0.1% Formic Acid : 0.1% FA/ACN (2:3, v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 2.0 min | 2.1 min |
| MRM Transition (Zileuton) | 237.3 → 161.2 (Positive mode) | 237.0 → 161.0 (Positive mode) |
| MRM Transition (IS) | 241.2 → 161.1 (Zileuton-D4) | 241.0 → 165.0 (Zileuton-D4) |
| Intra-Batch Accuracy | 93.7–109.5% (LLOQ QC) | - |
| Intra-Batch Precision (%CV) | <10.1% (LLOQ QC) | - |
| Extraction Recovery | Evaluated at LQC, MQC, HQC | - |
The following diagram illustrates the two primary sample preparation paths, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), based on the cited protocols [4] [6].
Liquid Chromatography:
Mass Spectrometry:
The developed method must be validated as per FDA and EMA guidelines [4]. Key parameters to evaluate include:
1. Compound Profile and Primary Application Zileuton-13C2,15N is a stable isotope-labeled form of the drug Zileuton, where two carbon atoms have been replaced with ¹³C and one nitrogen atom with ¹⁵N [1]. Its primary application in research is to serve as an internal standard for quantitative bioanalysis [1] [2].
2. Background on Zileuton Metabolism Understanding the metabolism of the parent drug is crucial for designing tracer studies. The table below summarizes the key pharmacokinetic and metabolic properties of unlabeled Zileuton.
Table 1: Pharmacokinetic and Metabolic Profile of Zileuton
| Feature | Description |
|---|---|
| Primary Metabolism | Metabolized mainly in the liver via glucuronidation (major pathway) and oxidative metabolism by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4 [3] [4]. |
| Key Metabolites | Two O-glucuronide conjugates and an N-dehydroxylated metabolite [3] [4]. |
| Elimination | Approximately 94% of a dose is excreted in the urine, primarily as metabolites [3]. |
| Elimination Half-life | Mean terminal half-life is approximately 2.5 hours [3] [4]. |
| Protein Binding | High (93%), primarily to albumin [3] [4]. |
The following diagram illustrates the core metabolic pathway of Zileuton, which would be the focus of a tracer study.
This protocol outlines a general approach for using this compound in a pharmacokinetic or metabolism study.
1. Aim To quantify the concentration of Zileuton and its major metabolites in plasma and urine using this compound as an internal standard, and to characterize its metabolic profile.
2. Materials
3. Sample Preparation Workflow The process for preparing biological samples for LC-MS analysis is standardized, as shown below.
4. Instrumental Analysis (LC-MS/MS)
Table 2: Key Parameters for LC-MS/MS Analysis
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound (for quantification) |
| Data Analysis | Peak area ratio (Analyte / Internal Standard) against a calibration curve |
5. Data Analysis
Zileuton-13C2,15N is a stable isotope-labeled analog of Zileuton, where two carbon atoms are replaced by 13C and one nitrogen atom by 15N [1] [2]. Its primary application in drug development is to serve as an internal standard for quantitative bioanalysis using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1] [2]. The use of such labeled compounds is critical for improving the accuracy and precision of pharmacokinetic studies by correcting for variations in sample preparation and instrument analysis.
The biological activity and metabolic pathway of this compound are inferred to be identical to those of unlabeled Zileuton. Zileuton itself is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme [1] [3] [4]. By inhibiting 5-LO, Zileuton blocks the formation of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are key mediators of inflammation, bronchoconstriction, and mucus secretion in the airways [3] [4]. This mechanism underpins its use as a chronic asthma treatment and informs its investigation in other inflammatory conditions [4].
The following table summarizes the key physicochemical and ADME properties of unlabeled Zileuton, which are essential for designing studies with the labeled analog [3] [4]:
| Property | Description for Unlabeled Zileuton |
|---|---|
| Molecular Formula | C({11})H({12})N({2})O({2})S [3] |
| Molecular Weight | 236.29 g·mol⁻¹ [3] |
| Protein Binding | 93% (primarily albumin) [3] [4] |
| Metabolism | Primarily hepatic, via CYP1A2, CYP2C9, and CYP3A4 [3] [4] |
| Route of Elimination | Primarily metabolites in urine (~95%) [3] [4] |
| Elimination Half-Life | Approximately 2.5 hours [3] [4] |
Given the absence of specific protocols for the labeled compound in the search results, the following workflows are proposed based on standard practices in pharmaceutical research and the known attributes of Zileuton.
This protocol outlines the use of this compound for the precise measurement of unlabeled Zileuton in biological matrices like plasma or serum.
1.1 Materials
1.2 Sample Preparation Workflow The following diagram illustrates the sample preparation process for LC-MS analysis:
1.3 LC-MS/MS Analysis Conditions
1.4 Data Analysis
This protocol describes how to use the labeled internal standard to evaluate the metabolic stability of unlabeled Zileuton in liver microsomes.
2.1 Metabolic Pathway Context The diagram below contextualizes the experiment by showing the key enzymes involved in Zileuton's metabolism [3] [4].
2.2 Incubation and Analysis Workflow
Zileuton is a reversible inhibitor of 5-lipoxygenase, an iron-containing enzyme also known as arachidonate 5-lipoxygenase. As a prophylactic agent for chronic asthma in adults and children 12 years or older, zileuton is available in both immediate and extended-release formulations. It is crucial to note that zileuton is not indicated for acute asthma attacks to reverse bronchospasms. The drug's mechanism of action likely involves chelation of the iron at the active site of 5-lipoxygenase, thereby blocking the enzyme's redox potential [1].
The pharmacokinetic profile of zileuton reveals it is well absorbed following oral administration, with peak plasma concentrations occurring within hours after an oral dose. Zileuton has a relatively short half-life of approximately 2.5 hours, undergoes significant hepatic metabolism primarily via cytochrome CYP isozymes (1A2, 2C9, and 3A4), and is excreted primarily in urine as metabolites. Importantly, zileuton exhibits significant protein binding (93%) and inhibits CYP 1A2, leading to clinically relevant drug interactions with medications such as warfarin, propranolol, and theophylline [1].
The development of a robust analytical method for Zileuton-13C2 15N is motivated by two fundamental challenges in quantitative bioanalysis: variable analyte recovery and matrix effects.
| Parameter | Setting |
|---|---|
| HPLC System | Waters Alliance 2695 or equivalent |
| Column | Waters XTerra C8 or XBridge C18 (50 x 2.1 mm, 3.5 µm) |
| Column Temperature | 30°C |
| Mobile Phase | Methanol : 0.45% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Autosampler Temp | 4°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Micromass) |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Source Temperature | 350°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: LC-MS/MS Instrumental Parameters for Zileuton Analysis.
The specific MRM transitions must be optimized for the instrument. The following table provides a hypothetical example based on a structurally similar drug development process [2].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Zileuton | To be determined | To be determined |
| Zileuton-13C2 15N | To be determined | To be determined |
Table 3: Example MRM Transitions for Zileuton and its Internal Standard.
A bioanalytical method must be validated to demonstrate its reliability and suitability for its intended use. Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria & Performance Notes |
|---|---|
| Specificity/Selectivity | No significant interference at the retention times of the analyte and IS from at least 6 individual blank plasma samples. |
| Linearity & Calibration Range | A calibration curve (e.g., 5–5000 ng/mL) with a correlation coefficient (r) of ≥0.99, using a weighted (1/x²) linear regression model. |
| Accuracy & Precision | Intra- and inter-day accuracy within 100 ± 10% of the nominal value, and precision with a coefficient of variation (CV) of < 11% at all QC levels [2] [3]. |
| Recovery & Matrix Effect | Consistent recovery and minimal matrix effect, with the CV of the IS-normalized matrix factor across different individual plasmas being < 11%. The use of SIL-IS is critical here [2] [3]. |
| Stability | Demonstrate stability of the analyte and IS in stock solutions, plasma under storage conditions (freeze-thaw, benchtop, long-term at -80°C), and in the reconstituted solution in the autosampler. |
Table 4: Key Method Validation Parameters and Acceptance Criteria.
The following diagrams, created using Graphviz DOT language, illustrate the core experimental workflow and the scientific rationale for using a stable isotope-labeled internal standard.
Diagram 1: Analytical Method Workflow for Zileuton-13C2 15N.
Diagram 2: Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS).
The development and validation of a robust LC-MS/MS method for Zileuton-13C2 15N is critical for reliable therapeutic drug monitoring and pharmacokinetic studies. The core principle underpinning this method is the use of a stable isotope-labeled internal standard, Zileuton-13C2 15N, which is proven to be essential for correcting interindividual variability in analyte recovery from patient plasma samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to establish a accurate, precise, and validated bioanalytical method.
Zileuton-¹³C₂,¹⁵N is a stable isotope-labeled internal standard used in quantitative mass spectrometry applications. This compound, with a molecular weight of 235.24 g/mol, is the isotopically labeled analog of Zileuton (HY-14164), a potent and selective 5-lipoxygenase inhibitor with antiasthmatic properties [1].
The incorporation of two ¹³C atoms and one ¹⁵N atom makes this compound ideal as an internal standard for mass spectrometry because it exhibits a predictable mass shift from the native compound while maintaining nearly identical chemical properties. This allows for precise quantification of Zileuton in complex biological matrices through mass spectrometric techniques.
Table 1: Chemical and physical properties of Zileuton-¹³C₂,¹⁵N
| Property | Specification |
|---|---|
| Molecular Formula | C₉¹³C₂H₈¹⁵NNO₂S |
| Molar Mass | 235.24 g/mol |
| Isotopic Composition | Two ¹³C atoms, one ¹⁵N atom |
| Storage Conditions | Room temperature (continental US); may vary elsewhere |
| Intended Use | Research use only, not for human use |
For optimal analysis of Zileuton-¹³C₂,¹⁵N, the following instrument configuration is recommended:
The hybrid quadrupole-linear ion trap platform has been successfully demonstrated for isotopic labeling studies of ¹³C and ¹⁵N labeled compounds, providing both structural characterization and accurate quantification capabilities [2].
Table 2: Optimized MS parameters for Zileuton-¹³C₂,¹⁵N analysis
| Parameter | Setting | Notes |
|---|---|---|
| Ionization Mode | ESI Positive | Alternatively, negative mode based on mobile phase |
| Source Temperature | 300-350°C | Optimize for sensitivity |
| Ion Spray Voltage | 4500-5500V | Compound-dependent optimization needed |
| Curtain Gas | 25-35 psi | Adjust based on mobile phase composition |
| Collision Gas | Medium to high | Optimize for fragmentation patterns |
| Declustering Potential | Compound-specific | Requires optimization for Zileuton |
The following diagram illustrates the complete experimental workflow for quantitative analysis of Zileuton using Zileuton-¹³C₂,¹⁵N as an internal standard:
Workflow Title: Quantitative Analysis of Zileuton Using Stable Isotope-Labeled Internal Standard
Table 3: Recommended chromatographic conditions for Zileuton-¹³C₂,¹⁵N separation
| Parameter | Condition | Alternative |
|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.7-2.6 μm) | HILIC or other reverse phase |
| Mobile Phase A | 0.1% Formic acid in water | 2-10 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Methanol with additive |
| Gradient Program | 5-95% B over 5-10 minutes | Optimize for separation |
| Flow Rate | 0.3-0.5 mL/min | Adjust for column dimensions |
| Column Temperature | 40°C | 35-45°C range |
| Injection Volume | 5-10 μL | Dependent on sensitivity needs |
For optimal performance, direct infusion of Zileuton-¹³C₂,¹⁵N at 100-500 ng/mL concentration is recommended for:
The method should leverage the high mass resolution capabilities of modern mass spectrometers to resolve isotopic fine structure when necessary, as demonstrated in studies of ¹³C and ¹⁵N enrichment levels [3].
The stable isotope dilution theory applied to Zileuton-¹³C₂,¹⁵N follows these principles:
When studying Zileuton metabolism, be aware of potential metabolic scrambling effects similar to those observed in studies of isotopically labeled amino acids [3]. The following diagram illustrates the metabolic pathways and potential scrambling:
Workflow Title: Metabolic Pathways and Potential Scrambling of Zileuton-¹³C₂,¹⁵N
Zileuton-¹³C₂,¹⁵N enables accurate quantification of Zileuton in biological fluids for:
Animal studies have demonstrated that Zileuton administration at 5 mg/kg (oral) significantly decreases NF-κB expression and apoptotic index in ischemia-reperfusion rat models, highlighting the importance of accurate quantification for efficacy assessment [1].
The application of Zileuton-¹³C₂,¹⁵N in mass spectrometry supports research on 5-lipoxygenase inhibition in inflammatory pathways. This is particularly relevant given the role of specialized proresolving mediators and their regulation by anti-inflammatory drugs [4].
Table 4: Troubleshooting guide for Zileuton-¹³C₂,¹⁵N in MS applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation or inappropriate mobile phase | Replace column; adjust pH or organic modifier |
| Low sensitivity | Source contamination or improper ionization | Clean ion source; optimize ion spray voltage |
| Inaccurate quantification | Incomplete extraction or matrix effects | Implement efficient sample cleanup; use matrix-matched calibrators |
| Isotopic interference | Natural abundance isotopes | Apply mathematical correction; improve chromatographic separation |
| Signal drift | Instrument performance variation | Frequent internal standard normalization |
When implementing Zileuton-¹³C₂,¹⁵N for regulated bioanalysis, the following validation parameters should be assessed:
The use of stable isotope-labeled internal standards like Zileuton-¹³C₂,¹⁵N significantly improves the reliability and reproducibility of mass spectrometry-based quantification methods in pharmaceutical research.
Recent studies reinforce that Zileuton's mechanism of action, through the inhibition of the 5-Lipoxygenase (5-LOX) enzyme, is highly relevant in neuroinflammatory conditions like Traumatic Brain Injury (TBI).
The diagram below illustrates the key signaling pathway through which Zileuton is known to exert its effects, based on recent findings.
Research indicates that following an injury like TBI, the arachidonic acid pathway is significantly activated. The enzyme Pla2g4a is upregulated, leading to increased release of Arachidonic Acid (AA), which is then metabolized by 5-LOX into pro-inflammatory Leukotrienes (LTs) [1]. These LTs drive neuroinflammation by activating microglial cells and the MyD88/NF-κB signaling pathway, ultimately leading to neuronal damage [2] [1].
The value of a tissue distribution study with isotopically labeled Zileuton lies in quantitatively linking the drug's presence in specific tissues (like the brain) to its observed anti-inflammatory effects and the suppression of this pathway.
Since a direct protocol for Zileuton-13C2 15N is not available, the following workflow synthesizes standard practices for pharmacokinetic studies with concepts from the search results. It outlines the key phases from animal modeling to data analysis.
Table 1: Key Experimental Parameters from Literature
| Parameter | Description | Context & Reference |
|---|---|---|
| Animal Model | Controlled Cortical Impact (CCI) in male C57BL/6J mice | Standardized model for Traumatic Brain Injury (TBI) [1]. |
| Dosing | 10 mg/kg Zileuton, intraperitoneal (IP) injection, dissolved in corn oil. First dose 30 mins post-injury [1]. | This regimen was shown to inhibit 5-LOX and improve outcomes in a TBI model. |
| Key Biomarker | Leukotriene B4 (LTB4) levels in brain tissue, measured by ELISA [1]. | Direct indicator of target engagement (5-LOX inhibition). |
Here are detailed methodologies and technical notes for the core experiments cited in the proposed workflow.
1. Animal Model and Dosing
2. Tissue Collection and Analysis
Table 2: Core Analytical Techniques for Distribution Studies
| Technique | Application in This Study | Key Advantage |
|---|
| Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Quantification of Zileuton-13C2 15N and potential metabolites in tissues and plasma. | High sensitivity and specificity for the labeled compound in complex mixtures. | | Enzyme-Linked Immunosorbent Assay (ELISA) | Measurement of leukotriene B4 (LTB4) levels in brain tissue as a biomarker of target engagement. | Validated, relatively simple method to confirm 5-LOX pathway inhibition. |
The most significant knowledge gap is the absence of a published synthesis route for Zileuton-13C2 15N. Future work must first establish a cost-effective synthesis protocol. Recent research into using 13C elemental carbon to generate universal 13C2-labeled synthetic building blocks, like acetylene, could provide a viable pathway for creating the Zileuton-13C2 core [3].
The core structure of Zileuton contributes to its solubility profile. The molecule consists of a benzo[b]thiophene moiety and a hydroxyurea subunit [1]. The aromatic rings and the specific N-acylation on the hydroxyurea group make the molecule inherently hydrophobic [1].
Here is a summary of strategies to improve solubility:
| Strategy | Method & Rationale | Application Notes |
|---|---|---|
| Solvent Selection | Begin with DMSO as a primary solvent for stock solutions. For aqueous dilution, use buffers with mild pH or add modest amounts of organic solvents (e.g., ethanol, acetonitrile). | High DMSO concentrations can be toxic in biological assays; keep final concentration ≤1% (v/v). |
| pH Adjustment | The hydroxyurea subunit may allow pH-dependent solubility. Use small volumes of dilute NaOH or NH4OH to solubilize, then dilute and buffer. | Avoid strong acids/bases or prolonged exposure to extreme pH to prevent compound degradation. |
| Surfactant Use | Introduce non-ionic surfactants (e.g., Tween-80, Cremophor EL, Pluronic F-68) to form micelles that encapsulate the hydrophobic compound. | Critical micelle concentration (CMC) must be reached; compatibility with downstream assays (e.g., NMR, cell culture) must be verified. |
| Complexation | Use cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin, HPβCD) which have a hydrophobic cavity that can host the benzo[b]thiophene group. | Effective for in-vivo administration; requires testing different types (α, β, γ) for optimal fit. |
| Temperature & Sonication | Gently warm the sample (not exceeding 37-40°C) with brief sonication in a water bath. | Avoid high temperatures for extended periods. Always filter through a 0.2µm membrane after sonication. |
| Solid Dispersion | For oral administration studies, create a solid dispersion by co-dissolving Zileuton-13C215N with a polymer (e.g., PVP, HPMC) in a volatile solvent, then evaporate. | Creates an amorphous, high-energy state of the drug with vastly improved dissolution. |
This is the most common method for creating a high-concentration stock suitable for cell culture work [2].
Use this method when low DMSO content is critical.
This method is highly effective for creating stable aqueous solutions [3].
After applying a solubilization method, it is crucial to verify that the compound is both dissolved and chemically stable. The following workflow outlines the key steps for quality control.
The following table summarizes the critical storage and handling parameters for Zileuton-13C2,15N based on supplier documentation and related chemical data.
| Parameter | Specification | Source / Rationale |
|---|---|---|
| Short-term Shipping | Room temperature (continental US) [1] [2] | Supplier recommendation |
| Long-term Storage | Store under recommended conditions in Certificate of Analysis (CoA) [1] [2] | Supplier requirement |
| Solubility | ≥20mg/mL in DMSO (requires warming to ~60°C) [3] | Based on parent compound, Zileuton |
| Solution Stability | DMSO solutions: store at -20°C for up to 1 month [3] | Based on parent compound, Zileuton |
| Solid Form Stability | Stable for 1 year from purchase date (as supplied) [3] | Based on parent compound, Zileuton |
Q1: What is the primary application of this compound in research? This compound is used as an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR. Its labeled structure allows for precise tracking and measurement of the unlabeled drug (Zileuton) in complex biological samples, minimizing analytical interference [1].
Q2: The CoA is essential for storage. What if I don't have it? The CoA provides batch-specific storage details. If it's missing, contact the supplier directly (e.g., MedChemExpress, PeptideDB) to obtain a copy. As a general rule, store the solid compound in a desiccator at 2-8°C and prepare fresh DMSO solutions for immediate use, avoiding repeated freeze-thaw cycles [3] [1] [2].
Q3: The powder doesn't fully dissolve in DMSO. What should I do? This is a common issue. Briefly warm the vial in a water bath at ~60°C for 5 minutes while shaking gently. This protocol is established for the unlabeled Zileuton, which has a solubility of ≥20mg/mL under these conditions [3].
Q4: How should I handle a suspected compound degradation? First, check the expiry date on the vial and CoA.
This compound is the labeled version of Zileuton, a potent and selective 5-lipoxygenase (5-LO) inhibitor used to study leukotriene biosynthesis [4]. The experimental data below for the unlabeled Zileuton illustrates its typical research applications.
The table below shows the inhibitory activity of Zileuton in various cell-based assays [4].
| Cell Line / System | Assay Description | IC50 Value |
|---|---|---|
| RBL-1 (Rat basophilic leukemia) | Inhibition of 5-lipoxygenase in cell lysate | 0.14 - 0.5 µM [4] |
| Human PMNL (Polymorphonuclear leukocytes) | Inhibition of A23187-stimulated 5-LO product formation | 0.5 - 0.6 µM [4] |
| HeLa (Human) | Inhibition of cys-leukotriene release (Ca²⁺-stimulated) | 0.04 µg/mL [4] |
| MC9 (Mouse mastocytoma) | Inhibition of LTB4 production | 0.55 µM [4] |
A study on myocardial infarction (I/R) in rats provides a reference for in vivo dosing [4].
This workflow visualizes the key stages of using this compound in a quantitative LC-MS experiment:
The following table summarizes core issues you might encounter and how to systematically address them.
| Problem Category | Specific Symptoms | Likely Culprits & Solutions |
|---|
| Retention Time Shifts [5] [6] | Decreasing RT | • Faulty Aqueous Pump: Purge, clean check valves, replace consumables [6]. • Volume Overload: Ensure sample solvent is not stronger than the mobile phase; reduce injection volume [5]. • Stationary Phase Dewetting: Occurs with highly aqueous mobile phases on hydrophobic columns; flush with organic-rich solvent [5]. | | | Increasing RT | • Faulty Organic Pump: Purge, clean check valves, replace consumables [6]. • Decreasing Flow Rate: Check for system leaks or a failing pump seal [5]. | | | Drifting RT (HILIC) | • Mobile Phase Contamination: Replace borosilicate glass bottles with inert PFA bottles [4]. | | Peak Shape Issues | Peak Tailing | • Column Inlet Void: Check and re-make connections and ferrules at the column head [6]. • Contaminated Column: Use a guard column; rinse or replace the analytical column [6]. | | | Peak Splitting | • Connection Voids: Check all tubing connections for voids, especially before the column [6]. • Scratched Rotor Seal (Autosampler): Inspect and replace if necessary [6]. | | Signal & Baseline Issues | Jagged Baseline | • Dissolved Air: Degas mobile phases [6]. • Dirty Flow Cell: Clean the detector flow cell [6]. • Temperature Fluctuations: Stabilize the environment or use a column oven [6]. | | | Low Peak Height (Area OK) | • Column Degradation: Rinse or replace the column. Consider a sample clean-up step or guard column for long-term use [6]. | | Sample Preparation & Recovery | Variable Recovery | • Interindividual Matrix Effects: Use a stable isotope-labeled internal standard (e.g., Zileuton-D4) to correct for variability in extraction efficiency from different patient plasma samples [1]. |
Here is a detailed methodology for determining Zileuton in human plasma using liquid-liquid extraction, which can be adapted for Zileuton-13C2 15N [2]. The use of a labeled internal standard in this protocol is a key feature you should replicate.
1. Chromatographic Conditions:
2. Mass Spectrometric Conditions (Positive ESI):
3. Sample Preparation (Liquid-Liquid Extraction):
When diagnosing HPLC problems, follow these rules for a systematic approach [6]:
This section covers the fundamental characteristics of the isotopically labeled standard, which are crucial for understanding its application in your experiments.
| Property | Description |
|---|---|
| Chemical Name | Zileuton-13C2,15N [1] |
| Molecular Formula | C9¹³C2H8N¹⁵NO2S [1] |
| Molar Mass | 235.24 g/mol [1] |
| Bioactivity | 15N and 13C labeled Zileuton; a potent and selective inhibitor of 5-lipoxygenase with antiasthmatic properties [1]. |
| Primary Research Use | Serves as an internal standard in quantitative analyses, such as LC-MS, to improve accuracy and precision by correcting for matrix effects and procedural losses [2]. |
| Storage & Handling | Can be stored at room temperature in continental US (may vary elsewhere) [1]. For lab use only, not for human use [1]. |
While specific validated methods for Zileuton-13C2 15N were not found, the following data from studies on unlabeled Zileuton can guide your method development and validation protocols. The key principle is that the labeled standard should behave almost identically to the analyte in most steps, except for detection.
Table 1: Reported Analytical Methods for Unlabeled Zileuton This table summarizes various techniques you can adapt and validate for use with your isotopic standard.
| Method Category | Specific Technique / Setup | Key Performance Data | Application / Matrix | Source / Reference | | :--- | :--- | :--- | :--- | :--- | | Chromatography | RP-HPLC (C18 column), Methanol:Water (70:30), 229 nm detection [3]. | Linearity: 5-30 µg/mL (r²=0.999); Retention Time: ~3.5 min [3]. | Bulk drug & pharmaceutical dosage forms [3]. | | | Chromatography | HPLC-MS/MS [4]. | Not specified in detail. | Human plasma [4]. | | | Electrochemical Sensing | Adsorptive Stripping Differential Pulse Voltammetry (AdsDPV) using TiO2/HPFP nanocomposite sensor [4]. | LOD: 8.3 x 10⁻⁹ M; Linearity: 4.0 x 10⁻⁸ to 1.0 x 10⁻⁴ M [4]. | Human plasma & pharmaceutical samples [4]. | | | Spectrophotometry | UV Spectrophotometry [3]. | Not specified in detail. | Bulk drug & pharmaceutical dosage forms [3]. |
Table 2: Key Validation Parameters to Assess When validating your method for Zileuton-13C2 15N, these are the critical parameters to evaluate, drawing from general guidelines and the Zileuton literature [3].
| Validation Parameter | Description & Consideration for Zileuton-13C2 15N |
|---|---|
| Specificity | Verify that the standard's signal is resolved from the analyte (Zileuton) and any matrix interference. The mass difference from the labels provides inherent specificity in MS [2]. |
| Linearity & Range | Establish a calibration curve by spiking the labeled standard into the biological matrix. The range should cover expected concentrations [3]. |
| Precision | Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates at different concentrations. % RSD should typically be <2% for system precision and <15% for method precision [3]. |
| Accuracy (Recovery) | Conduct spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%). Accepted mean recovery is generally 98-102% [3]. |
| Sensitivity (LOD/LOQ) | LOD: 3.3σ/S; LOQ: 10σ/S (where σ = standard deviation of response, S = slope of the calibration curve) [3]. |
| Robustness | Test method resilience to deliberate small changes (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, wavelength ±1-2 nm) [3]. |
Q: What is the main advantage of using Zileuton-13C2 15N over a non-isotopically labeled internal standard?
Q: Our Zileuton and internal standard peaks are co-eluting. How can we improve separation?
Q: We are observing high background noise in our mass spectrometry analysis. What could be the cause?
The following diagram outlines a general experimental workflow for using an isotopically labeled internal standard like Zileuton-13C2 15N in quantitative bioanalysis, integrating steps from the search results.
For a quick overview, the table below summarizes the core principles and key parameters of the primary methods discussed.
| Technique | Core Principle | Key Experimental Parameters | Reported Sensitivity Gain | Best Suited For |
|---|---|---|---|---|
| Triply-Compensated π Pulses [1] | Uses a refined pulse (G5) to correct for instrumental errors and off-resonance effects. | Replace standard hard/Composite/Adiabatic π pulses with G5 pulse. | 80% to 240% signal enhancement in 2D/3D NMR | Multidimensional NMR at high magnetic fields |
| Paramagnetic Relaxation Enhancement [2] | Dopes sample with a paramagnetic agent (e.g., Cu-EDTA) to shorten the recycle delay. | - 10 mM Cu(II)Na2EDTA
Here are detailed methodologies for implementing two of the most impactful sensitivity enhancement techniques.
This method is highly effective for multidimensional NMR experiments on 1H, 13C, and 15N nuclei [1].
This approach reduces experiment time by allowing for a shorter recycle delay [2].
Common causes include pulse miscalibration, off-resonance effects, and signal loss due to J-coupling evolution during pulses, which are exacerbated at high magnetic fields [1]. Additionally, long recycle delays that are not optimized for the actual T1 relaxation time of the sample can drastically prolong total experiment time without improving signal-to-noise [2].
Several other well-established strategies can be combined with the above techniques for cumulative gains [3]:
While your focus is on the isotopically labeled compound, a validated LC-MS/MS method for unlabeled Zileuton demonstrates how to achieve high sensitivity for pharmacokinetic studies [5].
The following diagram illustrates a logical workflow for diagnosing sensitivity issues and selecting the appropriate enhancement strategy, integrating the techniques discussed above.
Isotopic interference in mass spectrometry occurs when the signal of an analyte is affected by ions with similar mass-to-charge (m/z) ratios. This can lead to inaccurate quantification, particularly in complex biological samples like plasma [1].
For your internal standard, Zileuton-13C2 15N, the primary risk involves isobaric compounds (different molecules with nearly identical molecular masses) or incomplete chromatographic separation from the analyte or matrix components [1] [2]. Using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to correct for variability in sample preparation and ion suppression/enhancement effects [3] [1].
Here is a structured approach to diagnosing and resolving interference issues with Zileuton-13C2 15N.
| Troubleshooting Step | Key Actions & Considerations |
|---|---|
| 1. Confirm Specific Interference | Check for peak shape abnormalities, retention time shifts, or high background in MRM channel. Compare signal in neat solution vs. spiked matrix [1]. |
| 2. Optimize Chromatography | Alter mobile phase (pH, organic solvent), gradient, or column (C18 vs. C8) to increase resolution between analyte, IS, and interfering compounds [3] [1]. |
| 3. Evaluate & Mitigate Matrix Effects | Use post-column infusion to identify ion suppression zones. Dilute sample or reduce injection volume to minimize competing ions [1]. |
| 4. Verify Internal Standard Performance | Ensure Zileuton-13C2 15N co-elutes closely with the analyte and corrects for extraction recovery variations [3]. |
| 5. Structural Elucidation of Interference | Use High-Resolution MS (HRMS) to identify the interfering species. Perform deuterium-exchange LC-MS to differentiate isobaric compounds [2]. |
The following workflow summarizes the diagnostic and resolution process:
Here are detailed methods for key experiments cited in the troubleshooting guide.
This method helps visualize ion suppression/enhancement zones throughout the chromatographic run.
An LLE protocol optimized for a hydrophobic drug, demonstrating steps to improve recovery and reduce matrix effects.
This technique helps differentiate between isobaric degradation products, such as an N-oxide versus a hydroxide derivative.
For your reference, here is a consolidated table of mass spectrometric parameters from validated methods for Zileuton in human plasma [4].
| Parameter | Specification for Zileuton | Specification for Zileuton-13C2 15N / Zileuton-D4 |
|---|---|---|
| MRM Transition (m/z) | 237.0 → 161.0 [4] | 241.0 → 165.0 (for Zileuton-D4) [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [4] | Positive Electrospray Ionization (ESI+) [4] |
| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) [4] | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) [4] |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50, v/v) [4] | 0.1% Formic Acid : Acetonitrile (50:50, v/v) [4] |
| Flow Rate | 0.4 mL/min [4] | 0.4 mL/min [4] |
| Injection Volume | 5 µL [4] | 5 µL [4] |
Matrix effects occur when compounds in a biological sample interfere with the ionization of your target analyte, leading to signal suppression or enhancement. This is a common challenge in LC-MS/MS analysis, with phospholipids being a major cause [1].
Two established methods to assess these effects are:
Improving sample preparation is the most effective way to combat matrix effects [1]. The table below compares common techniques.
| Technique | Key Mechanism for Reducing Matrix Effects | Pros | Cons |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Selective retention of analyte or interfering compounds (e.g., phospholipids) using specific sorbents [1]. | Excellent cleanup; can concentrate the analyte; high selectivity with mixed-mode phases [1]. | Can be more expensive and time-consuming than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an organic solvent, leaving hydrophilic phospholipids in the aqueous phase [1]. | Effective removal of phospholipids; relatively simple [1]. | May require pH adjustment; not ideal for highly polar compounds. |
| Protein Precipitation (PPT) | Denatures and precipitates proteins using organic solvents or acids [1]. | Simple, fast, and minimal sample loss; applicable to many analytes [1]. | Provides the cleanest extract; significant ion suppression from co-precipitated phospholipids remains a major drawback [1]. |
Advanced and Combined Methods:
For critical absolute quantification, consider the qNMR-MS method. This hybrid approach combines Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) with chemical derivatization to achieve absolute quantification with virtually no matrix effects [2].
The workflow, illustrated below, uses an NMR-quantified reference to anchor the MS analysis.
Q1: Why is my Zileuton-13C2 15N signal inconsistent between different plasma lots? This is a classic sign of variable matrix effects. Different donor plasmas contain varying levels of endogenous compounds like phospholipids, which differentially suppress or enhance ionization. Using a stable isotope-labeled internal standard like Zileuton-13C2 15N corrects for this if it co-elutes with the analyte. To resolve this, optimize your sample preparation (e.g., switch to SPE or LLE) and ensure chromatographic separation of the analyte from the phospholipid elution region [1].
Q2: Our internal standard (Zileuton-13C2 15N) isn't fully compensating for matrix effects. What could be wrong? Even with a stable isotope-labeled internal standard, compensation can be incomplete if the sample cleanup is poor and the ionization suppression is severe, leading to a loss of sensitivity for both analyte and internal standard. Furthermore, if the retention times of the analyte and the internal standard do not perfectly match, they may experience different matrix effect magnitudes in the chromatographic time domain. Review your chromatography to ensure co-elution and improve your sample clean-up protocol [1].
Q3: What is the most future-proof strategy to minimize matrix effects? The field is moving towards online coupling of miniaturized, selective sample preparation (like in-tube SPME) with capillary or nanoLC systems. This approach automates the process, reduces manual error, requires minimal sample and solvent, and can significantly reduce matrix effects, leading to more cost-effective and sensitive methods [1].
While handling protocols for the isotopic compound are unspecified, the known properties of Zileuton provide a foundation for establishing safe practices. The table below summarizes key safety information from the prescribing information [1] and StatPearls [2].
| Aspect | Precautionary Information |
|---|---|
| General Handling | Avoid inhalation and direct contact. Use personal protective equipment (PPE) including gloves and lab coats. |
| Hepatotoxicity | Contraindicated in active liver disease or ALT elevations ≥3x ULN [1]. Monitor serum ALT before treatment, monthly for 3 months, then every 2-3 months [1] [2]. |
| Drug Interactions | Increases levels of theophylline, warfarin, and propranolol; requires dose adjustment and monitoring [1] [2]. |
| Neuropsychiatric Events | Monitor for sleep disorders, behavior changes, agitation; evaluate risk/benefit if events occur [1]. |
| Pregnancy & Lactation | Use only if benefit justifies risk. Alternative agents are preferred. Concentration in maternal milk is low, but alternatives are recommended [2]. |
For Zileuton-13C2 15N, the following general precautions for stable isotope-labeled compounds are recommended:
Due to the lack of specific protocols, the following workflow is a suggested best-practice procedure for researchers handling Zileuton-13C2 15N in a laboratory setting.
Q1: What is the most critical safety consideration when working with Zileuton? The primary concern is the potential for hepatotoxicity (chemical-driven liver damage) [1]. Adherence to the recommended liver enzyme (ALT) monitoring schedule is essential for anyone with repeated or prolonged exposure in a research setting.
Q2: Are there any specific storage conditions for Zileuton-13C2 15N? While specific conditions for the labeled compound are not available, the parent drug Zileuton should be stored at room temperature (20°C to 25°C or 68°F to 77°F) [2]. For a stable isotope-labeled material, it is generally advisable to store it in a dark, dry place, such as a desiccator in a -20°C freezer, to maintain long-term stability and prevent degradation or isotopic exchange.
Q3: What should I do if I suspect accidental exposure or a spill?
The data for the parent compound, zileuton, provides a reliable reference for your work with the isotopically labeled analog, Zileuton-13C2 15N, as the protein binding characteristics are expected to be very similar.
The following table summarizes the key in vitro findings for racemic zileuton and its metabolite [1].
| Parameter | Zileuton (Racemic) | N-dehydroxyzileuton (Metabolite) |
|---|---|---|
| Average Plasma Protein Binding | 93.1% ± 0.22% | 92.0% ± 0.12% |
| Binding Enantiomers | R(+): 96% S(-): 88% | Not Applicable | | Primary Binding Sites | Human Serum Albumin (HSA) Alpha 1-Acid Glycoprotein (AAG) | Information not available in search results | | Relative Affinity | ~3-fold greater for HSA than for AAG | Information not available in search results | | Blood-to-Plasma Ratio | 0.65 - 0.68 | 0.65 - 0.68 |
Furthermore, displacement studies showed that the plasma protein binding of zileuton is largely unaffected by co-incubation with several commonly prescribed drugs, including warfarin, salicylate, theophylline, naproxen, ibuprofen, prednisone, and terfenadine [1].
The foundational data was generated using established in vitro techniques. Here is a detailed methodology you can adapt for your Zileuton-13C2 15N assay.
1. Key Reagents and Equipment
2. Experimental Procedure
3. Data Calculation
The percent of plasma protein binding (PPB) can be calculated as follows:
% PPB = [ (Total Concentration - Free Concentration) / Total Concentration ] × 100
The diagram below illustrates this workflow.
This section addresses common challenges you might face during the assay.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High variability between replicates. | Non-specific binding to labware or apparatus. | Pre-treat all containers (e.g., with silicone). Include control samples to assess binding. |
| Free concentration is unexpectedly high. | Membrane rupture during ultrafiltration; failure to reach equilibrium. | Visually inspect membranes post-centrifugation. Validate equilibrium time for your specific setup. |
| Low recovery of the compound. | Instability in plasma or adsorption to surfaces. | Check plasma stability over incubation time. Use appropriate container materials. |
| Results deviate from literature values for zileuton. | Differences in experimental conditions (pH, temperature, plasma source). | Strictly control pH and temperature. Source plasma from consistent, reputable suppliers. |
Frequently Asked Questions
Q1: Why is the blood-to-plasma ratio important for my experiment?
Q2: Are there known genetic factors that affect zileuton response?
Q3: Does zileuton have other clinically relevant pharmacological effects?
For comprehensive research, it is useful to understand the biological context of zileuton's variable efficacy. The diagram below summarizes the key finding that activation of the PI3K pathway is associated with a poor response to zileuton [2].
The table below summarizes the key pharmacokinetic (PK) parameters of unlabeled Zileuton, primarily from studies in healthy volunteers and patients with asthma or rheumatoid arthritis [1] [2] [3].
| Parameter | Value (Mean ± SD or Mean) | Conditions & Notes |
|---|---|---|
| Bioavailability | Rapidly absorbed [4] | - |
| Tmax (Time to Cmax) | 1.5 ± 0.9 hours [2]; ~1.7 hours [4] | Single or multiple oral doses of 600 mg. |
| Cmax (Peak Plasma Concentration) | 4.37 ± 1.02 mg/L [2] | At steady state with 600 mg q6h regimen. |
| Apparent Volume of Distribution (V/f) | 115 ± 29 L [2]; ~64.8 L (population typical) [3] | Varies based on population and analysis method. |
| Plasma Protein Binding | 93% [4] | Primarily to albumin. |
| Apparent Clearance (CL/f) | 579 ± 162 mL/min (34.7 L/h) [2] | At steady state with 600 mg q6h regimen. |
| Half-life (t½) | 2.5 hours [4] | Mean terminal half-life. |
| Primary Metabolism | Liver, primarily by CYP1A2, CYP2C9, CYP3A4 [4] | Metabolites include glucuronide conjugates and an N-dehydroxylated metabolite. |
| Route of Elimination | Urine (94.5%) [4] | Primarily as metabolites. |
| Impact of Age (Elderly) | No significant difference in PK after multiple doses [1] | No dosage adjustment required based on age alone. |
| Impact of Gender | No significant effect after correcting for body weight [1] [3] | Body weight, not gender, explains some PK variability. |
The data in the table above is derived from several key clinical studies that form the evidence base for Zileuton's PK profile.
To fully understand Zileuton's action, it's important to see how its pharmacokinetics (what the body does to the drug) connects to its pharmacodynamics (what the drug does to the body). The following diagram illustrates its mechanism of action and the workflow for profiling its pharmacokinetics.
For researchers specifically requiring data on the isotopically labeled compound Zileuton-13C2 15N, the absence of public data requires a shift in strategy.
The table below summarizes the fundamental differences between these two types of compounds based on their intended application.
| Feature | Zileuton-13C2,15N | Therapeutic Deuterated Drugs (e.g., Deutetrabenazine, Deucravacitinib) |
|---|---|---|
| Primary Purpose | Research tool for quantification & metabolism tracing [1] | Approved therapeutic agent; designed to improve patient treatment [2] |
| Mechanism of Action | Inhibits 5-lipoxygenase (identical to non-labeled Zileuton) [1] [3] | Varies by drug; deuteration aims to improve pharmacokinetics, not change primary target [2] |
| Key Application | Internal standard in Mass Spectrometry (LC-MS/MS) [1] | Treating specific diseases (e.g., Huntington's, psoriasis, cancer) [2] [4] |
| Experimental Data Type | Analytical validation (chromatography co-elution, signal response) [1] | Clinical trial data (pharmacokinetics, efficacy, safety) [2] [4] |
| Impact on Performance | Ensures analytical accuracy and precision in measuring drug levels [1] | Improves metabolic stability, half-life, and can reduce dosing frequency [2] [5] |
| Regulatory Status | For research use only [1] | FDA/agency-approved pharmaceuticals [2] |
To further clarify their distinct roles, here is a deeper look into each compound's profile and the nature of the experimental data associated with them.
This compound: This is a stable isotope-labeled internal standard. It is chemically identical to the active drug Zileuton but contains heavy isotopes of carbon (13C) and nitrogen (15N). Its primary function is to serve as a reference in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. When added to a biological sample (like plasma or tissue) before processing, it allows scientists to precisely quantify the amount of the actual drug present by correcting for losses during sample preparation and variations in instrument response [1]. The "performance" data for this compound relates to its analytical behavior, such as how well it co-elutes with the non-labeled drug and its mass spectrometric signal characteristics.
Therapeutic Deuterated Drugs: These are active pharmaceutical ingredients where one or more hydrogen atoms (protium, 1H) are replaced with deuterium (2H), a heavier isotope. This substitution leverages the Kinetic Isotope Effect (KIE), where the carbon-deuterium (C-D) bond is stronger and harder to break than a carbon-hydrogen (C-H) bond [2] [5]. This does not typically change the drug's primary biological target but significantly alters its pharmacokinetic profile by slowing its rate of metabolism [2]. The supporting experimental data focuses on clinical outcomes like increased half-life, higher AUC (Area Under the Curve), lower maximum concentration (Cmax), and reduced formation of toxic metabolites, as demonstrated in drugs like deutetrabenazine and deucravacitinib [2].
The following diagram illustrates the core concept of how deuterated drugs exert their effect, which is their key performance differentiator.
This compound is the appropriate and essential tool. Its "performance" is critical for generating reliable pharmacokinetic data [1].
The table below summarizes the known specifications for Zileuton-13C2 15N based on current search results.
| Specification | Details |
|---|---|
| Product Name | Zileuton-13C2,15N [1] |
| Description | 15N and 13C labeled Zileuton [1] |
| Bioactivity | Potent and selective inhibitor of 5-lipoxygenase (the same as unlabeled Zileuton) [1] |
| Formula | C9¹³C2H8N¹⁵NO2S [1] |
| Molar Mass | 235.24 [1] |
| Usage | For research use only, not for human use. Primarily incorporated into drug molecules as tracers for quantification during drug development [1]. |
The following diagram illustrates the general role of Zileuton-13C2 15N in a research or analytical context, where its recovery would be measured.
The table below summarizes the core information available for this labeled compound:
| Property | Description |
|---|---|
| Compound Name | Zileuton-13C2,15N [1] |
| Bioactivity | Potent and selective inhibitor of 5-lipoxygenase (5-LO); same as unlabeled Zileuton [1] [2]. |
| Molecular Formula | C913C2H8N15NO2S [1] |
| Molar Mass | 235.24 g/mol [1] |
| Research Purpose | Serves as an internal standard in quantitative mass spectrometry to improve accuracy [1]. |
| Intended Use | For research use only, not for human use [1]. |
This compound is an isotopically labeled version of Zileuton, so it shares the same biological activity [1]. Understanding the parent drug's function is key to understanding its application.
Mechanism of Action: Inhibiting Leukotriene Production Zileuton works by inhibiting the 5-lipoxygenase (5-LO) enzyme, which blocks the production of pro-inflammatory leukotrienes [3] [2]. The following diagram illustrates this pathway and the experimental contexts in which Zileuton's effects have been studied.
Summary of Supporting Experimental Data The table below outlines key experimental findings for unlabeled Zileuton, which reflect the expected bioactivity of the isotopically labeled version.
| Experimental Context | Key Findings | Reference |
|---|---|---|
| In Vitro (Cellular) | Inhibition of LTB4 production in mouse MC9 cells (IC₅₀: 0.55 µM); Inhibition of cys-leukotriene release in human HeLa cells (IC₅₀: 0.04 µg/mL). | [2] |
| In Vivo (Animal Models) | Inhibition of intestinal polyp formation in APCΔ468 mice (dose: 1,200 mg/kg); Reduction of NF-κB expression and apoptotic index in rat myocardial infarction model (dose: 5 mg/kg, oral). | [1] [2] |
The following table summarizes the key metrics from two validated methods for determining unlabeled Zileuton. These values represent the performance achievable in a complete analytical system that would utilize Zileuton-13C2 15N as an internal standard.
| Method | Matrix | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| LC-MS/MS [1] | Human Plasma | 50.5 - 10,012.7 ng/mL | Not specified | 50.6 ng/mL (LLOQQC) |
| Nanocomposite Sensor [2] | Human Plasma & Pharmaceuticals | ( 4.0 \times 10^{-8} ) to ( 1.0 \times 10^{-4} ) M | ( 8.3 \times 10^{-9} ) M (≈ 2.0 ng/mL) | Not explicitly stated |
The role of Zileuton-13C2 15N in such analyses is to act as an Internal Standard [3] [4]. It is added in a known quantity to the sample before processing. Its nearly identical chemical properties to unlabeled Zileuton, combined with its distinct mass, allow mass spectrometers to differentiate them. This corrects for analyte loss during preparation and instrumental variability, thereby improving the accuracy, precision, and reliability of the quantification [4].
Here is a summary of the key experimental methodologies from the search results to support your technical guide.
This method was developed and validated for quantifying Zileuton in human plasma [1].
This method describes a highly sensitive sensor for Zileuton detection [2].
The diagram below illustrates the two distinct analytical pathways and their performance characteristics.
The absence of a specific LOD/LOQ for Zileuton-13C2 15N is normal, as its primary function is to improve the performance metrics of methods for the active drug. When planning your research:
While data on the labeled compound is scarce, several published methods for quantifying unlabeled Zileuton provide a strong foundation for assay development and a baseline for comparison. The key parameters from two relevant studies are summarized below.
| Parameter | Historical HPLC-UV Method (1995) [1] | Modern RP-HPLC Method [2] |
|---|---|---|
| Analyte | Zileuton racemate & metabolite | Zileuton |
| Matrix | Plasma (human, monkey, rat) | Bulk drug & pharmaceutical formulations |
| Sample Prep | Solid-phase extraction (Bond Elut) | Information not specified |
| Chromatography | Reverse-phase (Supelcosil LC-18) | Reverse-phase (Xterra C18) |
| Detection | UV at 260 nm | UV at 299.5 nm |
| Run Time | Not specified | 10 minutes |
| Retention Time | Not specified | 3.155 minutes |
| Linear Range | 0.01 - 10.0 mg/L | 2 - 10 µg/mL |
| Recovery | 77.9% ± 1.7% (Zileuton) | 99.6% - 99.9% |
| Correlation Coefficient | > 0.987 | 0.999 |
The following diagram outlines a general experimental workflow for developing and validating a bioanalytical assay, integrating common practices with elements from the searched methods.
The search results confirm that Zileuton-13C2 15N is used as an internal standard for research, but no publicly available validation data for its bioanalytical assay was found [3]. Here is how you can proceed:
The table below summarizes key characteristics of different solid forms of Zileuton, which are critical for its physical stability, especially under humid conditions [1].
| Solid Form | Key Characteristics | Phase Stability Against Moisture |
|---|---|---|
| Anhydrous Zileuton (Form A) | First reported crystal structure; commercially available form. | Poor (transforms to monohydrate under high humidity) |
| Zileuton Monohydrate (Form H) | Forms when anhydrous form is exposed to high relative humidity. | N/A (the undesired hydration product) |
| Zileuton-Nicotinamide (ZIL-NIC) Cocrystal | Cocrystal with nicotinamide (NIC). | Superior |
| Zileuton-Isonicotinamide (ZIL-ISO) Cocrystal | Cocrystal with isonicotinamide (ISO). | Superior |
The following methodologies are crucial for evaluating the physical stability of Zileuton solid forms, as referenced in the search results [1].
A combination of techniques should be employed to fully characterize the solid forms:
While the search results lack specific analytical stress data (e.g., in various solvents or pH conditions) for Zileuton-13C2,15N, they provide insights from a related model of oxidative stress.
The following diagram illustrates the two distinct pathways for leukotriene and pseudo-leukotriene formation, highlighting Zileuton's specific target.
This diagram shows that Zileuton specifically inhibits the enzymatic pathway but not the radical-induced formation of pseudo-leukotrienes.